molecular formula C23H21FN6O3S B2918308 N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852154-06-4

N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

カタログ番号 B2918308
CAS番号: 852154-06-4
分子量: 480.52
InChIキー: UPUKAPXPLXZFFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H21FN6O3S and its molecular weight is 480.52. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Radiopharmaceutical Development

Compounds within the related chemical family have been explored for their potential in radiopharmaceutical applications, particularly in the synthesis of selective radioligands like DPA-714 for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This area of research is significant for diagnosing and studying neuroinflammatory processes, showcasing the compound's relevance in neuroscience and medical diagnostics (Dollé et al., 2008).

Antimicrobial Activity

Studies have also investigated the antimicrobial properties of pyrimidine-triazole derivatives. These compounds have been synthesized and evaluated against selected bacterial and fungal strains, indicating the potential of these chemicals in developing new antimicrobial agents. This research direction is critical for addressing the growing concern over antimicrobial resistance and finding new therapeutic options (Majithiya & Bheshdadia, 2022).

Chemical Structure and Molecular Interactions

The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been elucidated, contributing to the understanding of molecular conformations and intermolecular interactions. Such insights are foundational for drug design, allowing for the prediction of compound behavior in biological systems and the development of compounds with optimized pharmacological profiles (Subasri et al., 2016).

Antiviral and Anti-COVID-19 Applications

The potential antiviral activity, especially against COVID-19, has been explored through molecular structure, NBO analysis, and docking studies. Compounds with similar structural motifs have shown promise in interacting with SARS-CoV-2 proteins, highlighting their potential role in combating the pandemic and contributing to the urgent need for effective COVID-19 treatments (Mary et al., 2020).

作用機序

Target of Action

F0648-0706, also known as K0706 , is a novel third-generation Tyrosine Kinase Inhibitor (TKI) that primarily targets the BCR-ABL1 isoforms . BCR-ABL1 is a fusion protein and an oncogenic tyrosine kinase that plays a crucial role in the pathogenesis of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) .

Mode of Action

F0648-0706 acts by inhibiting the activity of BCR-ABL1 isoforms, including both wild-type and mutated forms . This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival, thereby exerting its anti-leukemic effects .

Biochemical Pathways

The primary biochemical pathway affected by F0648-0706 is the BCR-ABL1 signaling pathway . By inhibiting BCR-ABL1, F0648-0706 disrupts downstream signaling events that drive the growth and survival of leukemia cells .

Pharmacokinetics

The pharmacokinetic properties of F0648-0706 are currently under investigation. In a phase 1 trial, patients with CML or Ph+ ALL resistant and/or intolerant to ≥3 prior TKIs received escalating doses of K0706 capsules (single daily dose) in 28-day cycles . The study aimed to evaluate the safety and anti-leukemic activity of K0706, and determine the Maximum Tolerated Dose (MTD) .

Result of Action

The inhibition of BCR-ABL1 by F0648-0706 leads to the disruption of cancer cell proliferation and survival, resulting in anti-leukemic effects . In a phase 1 trial, K0706 showed promising results in patients who were resistant and/or intolerant to ≥3 prior TKIs .

特性

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O3S/c1-13-3-4-14(2)18(9-13)26-21(32)12-34-23-29-28-19(10-16-11-20(31)27-22(33)25-16)30(23)17-7-5-15(24)6-8-17/h3-9,11H,10,12H2,1-2H3,(H,26,32)(H2,25,27,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUKAPXPLXZFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。